molecular formula C11H12ClNO3 B1274421 Methyl 4-[(3-chloropropanoyl)amino]benzoate CAS No. 160313-42-8

Methyl 4-[(3-chloropropanoyl)amino]benzoate

Cat. No.: B1274421
CAS No.: 160313-42-8
M. Wt: 241.67 g/mol
InChI Key: ZGEJOSXYYOIJQQ-UHFFFAOYSA-N
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Description

Methyl 4-[(3-chloropropanoyl)amino]benzoate is an organic compound with the molecular formula C11H12ClNO3 and a molecular weight of 241.67 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3-chloropropanoyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-chloropropanoyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-[(3-chloropropanoyl)amino]benzoate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 4-[(3-chloropropanoyl)amino]benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: Lacks the chloropropanoyl group.

    Methyl 4-[(3-bromopropanoyl)amino]benzoate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 4-[(3-chloropropanoyl)amino]phenylacetate: Similar structure but with an additional phenyl group.

Uniqueness

Methyl 4-[(3-chloropropanoyl)amino]benzoate is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of the chloropropanoyl group allows for unique interactions with biological targets and chemical reagents .

Properties

IUPAC Name

methyl 4-(3-chloropropanoylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-16-11(15)8-2-4-9(5-3-8)13-10(14)6-7-12/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEJOSXYYOIJQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397746
Record name methyl 4-[(3-chloropropanoyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160313-42-8
Record name methyl 4-[(3-chloropropanoyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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